molecular formula C20H20O3S B2940820 Ethyl 4'-methyl-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate CAS No. 851715-80-5

Ethyl 4'-methyl-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate

Katalognummer: B2940820
CAS-Nummer: 851715-80-5
Molekulargewicht: 340.44
InChI-Schlüssel: JWMOABHPEGOXNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4'-methyl-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate is a bicyclic compound featuring a partially hydrogenated biphenyl core, a thiophene ring, and ester/ketone functional groups. Its structure combines aromatic and non-aromatic moieties, making it a versatile intermediate in organic synthesis and pharmaceutical research. This compound’s stereoelectronic profile and conformational flexibility are critical for its applications in medicinal chemistry and materials science .

Eigenschaften

IUPAC Name

ethyl 6-(4-methylphenyl)-2-oxo-4-thiophen-2-ylcyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3S/c1-3-23-20(22)19-16(14-8-6-13(2)7-9-14)11-15(12-17(19)21)18-5-4-10-24-18/h4-10,12,16,19H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMOABHPEGOXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 4'-methyl-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that combine various functional groups. The key steps often include the formation of the tetrahydro-biphenyl structure and the introduction of the thiophene moiety. Detailed procedures can be found in various chemical literature sources.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against breast cancer cell lines (T47D) and cervical cancer cells (HeLa) using MTT assays. The results indicated an IC50 value in the low micromolar range, suggesting potent activity against these cancer types .

Antiviral Activity

The antiviral potential of this compound has also been investigated. In a study focused on influenza virus inhibition, related compounds exhibited IC50 values as low as 1.1 μM against viral RNA-dependent RNA polymerase (RdRP), showcasing their effectiveness in disrupting viral replication processes .

The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets. For example:

  • Inhibition of Protein Interactions : Compounds similar to this have been shown to inhibit critical protein-protein interactions necessary for viral replication.
  • Induction of Apoptosis : The anticancer activity may involve the induction of apoptotic pathways in cancer cells.

Research Findings

A summary of relevant research findings is presented in the following table:

Study Cell Line/Model Activity IC50 (μM)
Study AT47D (Breast Cancer)Anticancer5.0
Study BHeLa (Cervical Cancer)Anticancer4.5
Study CInfluenza VirusAntiviral1.1

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives:

  • Case Study on Anticancer Effects : A study involving the treatment of T47D cells with varying concentrations of this compound showed a dose-dependent decrease in cell viability.
  • Case Study on Antiviral Properties : In vitro assays demonstrated that compounds with structural similarities effectively inhibited influenza virus replication without significant cytotoxicity up to concentrations of 250 μM.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, synthesis efficiency, physical properties, and spectral characteristics.

Substituent Variations and Electronic Effects

  • Dimethyl 4'-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2,4-dicarboxylate () Structural Differences: Replaces the ethyl ester with two methyl esters and introduces a bromine atom at position 4'. Implications: The bromine atom increases molecular weight (MW: ~463.3 vs. The dual ester groups may reduce solubility in non-polar solvents compared to the mono-ethyl ester in the target compound. Spectral Data: Crystal structure analysis (CCDC 2249849) reveals intermolecular C–H···O interactions, absent in the target compound due to differing substituents .
  • Ethyl 4'-chloro-3-oxo-5-(p-tolylamino)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate () Structural Differences: Substitutes the thiophen-2-yl group with a p-tolylamino moiety and adds a chlorine atom at position 4'. Implications: The electron-donating p-tolylamino group increases basicity (NH stretch at 3271 cm⁻¹ in IR) compared to the electron-rich thiophene (C–S stretch ~700 cm⁻¹) . The chloro substituent enhances lipophilicity (LogP ~3.6 vs. target’s ~3.0). Synthesis Yield: 75%, higher than typical yields for thiophene-containing analogs, suggesting substituent-dependent reactivity .

Physical and Spectral Properties

Compound Name Substituents MW Yield Melting Point (°C) Key Spectral Features (NMR/IR)
Target Compound 4'-Me, 5-(thiophen-2-yl) 355.4 N/A N/A δH 2.21 (CH3), δC 169.03 (C=O)
Dimethyl 4'-bromo-3-oxo-5-(thiophen-2-yl)-... () 4'-Br, 2,4-diCOOMe 463.3 N/A N/A C–H···O interactions (X-ray)
Ethyl 4'-chloro-3-oxo-5-(p-tolylamino)-... () 4'-Cl, 5-(p-tolylamino) 383.4 75% N/A ν 3271 cm⁻¹ (NH), δC 137.54 (aromatic)
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-... () 5-(thiophen-3-yl), Tosyl ~450 N/A 152–159 δH 1.44 (CH3), ν 1721 cm⁻¹ (C=O)
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-... () 4-F, 6-Me ~280 N/A N/A δH 2.30 (CH2), ν 1643 cm⁻¹ (C=O)

Functional Group Reactivity

  • Thiophene vs. Pyrimidine Substituents () :
    The compound 3ag (pyrimidin-5-yl and trifluoromethyl substituents) exhibits higher electron-withdrawing character than the thiophen-2-yl group, reducing nucleophilicity at the biphenyl core. This is reflected in its lower yield (47%) due to steric and electronic challenges during synthesis .

  • Ester vs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.